![molecular formula C20H16N2O2 B2933104 (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid CAS No. 743440-57-5](/img/structure/B2933104.png)
(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid” is an organic compound with a complex structure. It contains a naphthyl group, a pyrrole ring, and an acrylic acid moiety . The “2Z” indicates the configuration of the double bond in the acrylic acid part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The “2Z” in the name indicates that the two highest-priority groups on the double bond in the acrylic acid moiety are on opposite sides of the double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the double bond in the acrylic acid moiety could undergo addition reactions . The pyrrole ring might also be involved in reactions, especially if it’s not part of a larger aromatic system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carboxylic acid group, the aromatic naphthyl and pyrrole groups, and the cyano group .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid involves the synthesis of the pyrrole ring, followed by the addition of the naphthyl group and the cyanoacrylic acid moiety.", "Starting Materials": [ "2,5-dimethylpyrrole", "1-bromonaphthalene", "sodium hydride", "acrylonitrile", "diethyl malonate", "ethyl chloroformate", "triethylamine", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole", "a. React 2,5-dimethylpyrrole with 1-bromonaphthalene in the presence of sodium hydride to form 2,5-dimethyl-1-(1-naphthyl)pyrrole.", "b. Reflux the product in ethanol to obtain 2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole.", "Step 2: Synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid", "a. React 2,5-dimethyl-1-(1-naphthyl)-1H-pyrrole with acrylonitrile in the presence of triethylamine to form (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylonitrile.", "b. Hydrolyze the nitrile group using hydrochloric acid to obtain (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid.", "c. Convert the carboxylic acid group to an ethyl ester using ethyl chloroformate and triethylamine.", "d. Hydrolyze the ester group using sodium hydroxide to obtain the final product, (2Z)-2-cyano-3-[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]acrylic acid." ] } | |
Número CAS |
743440-57-5 |
Fórmula molecular |
C20H16N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-cyano-3-(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C20H16N2O2/c1-13-10-16(11-17(12-21)20(23)24)14(2)22(13)19-9-5-7-15-6-3-4-8-18(15)19/h3-11H,1-2H3,(H,23,24) |
Clave InChI |
WOQDKUQIEVTMTC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)/C=C(\C#N)/C(=O)O |
SMILES |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C(C#N)C(=O)O |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=C(C#N)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



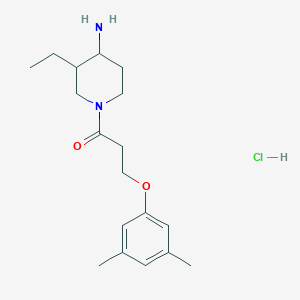
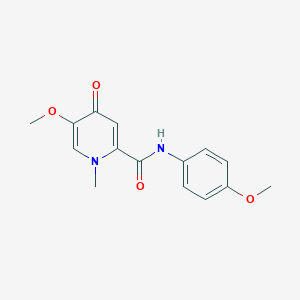
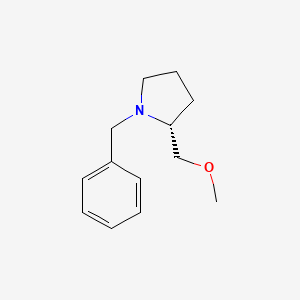

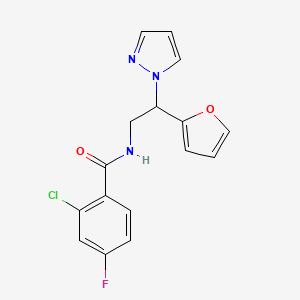


![N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide](/img/structure/B2933032.png)
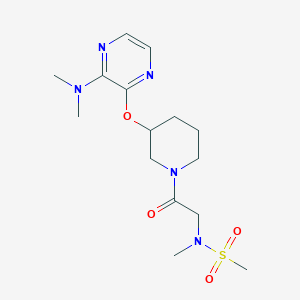
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2933035.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B2933038.png)
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2933039.png)
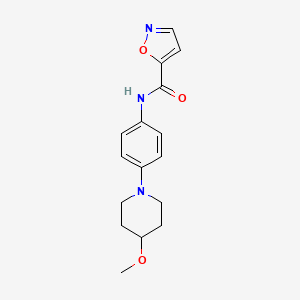
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2933042.png)